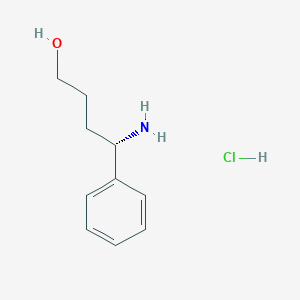

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Tetrazole-Containing Derivatives Synthesis

The reactivity of amino and carboxy terminal groups in related compounds like 4-amino-3-phenylbutanoic acid has been utilized to prepare tetrazole-containing derivatives. These derivatives are synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating the compound's utility in creating pharmacologically relevant structures (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Activity of Derivatives

Derivatives of 4-amino-3-phenylbutanoic acid hydrochloride, such as Phenibut, have been found to possess high pharmacological activity. For example, Phenibut is used as a nootropic agent, while Baclofen, a related compound, acts as a myorelaxant and analgesic. This highlights the potential of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in medical practice and underscores the importance of synthetic pathways for their production (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Corrosion Inhibitor

A novel corrosion inhibitor synthesized from 4-amino acetophenone and threonine amino acid demonstrates the application of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in industrial settings. This inhibitor, tested on carbon steel in hydrochloric acid solution, acts as a mixed inhibitor, retarding the corrosion process by forming a protective layer on the surface, indicating its usefulness in protecting oil installations and other infrastructure (Fadel & Yousif, 2020).

Anti-histaminic Properties

Research into the stereochemical influences upon anti-histaminic activity has led to the synthesis of isomeric aminobutenes derived from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol. This work demonstrates the compound's relevance in developing antihistamine drugs, providing insights into structural influences on pharmacological activity (Casy & Parulkar, 1969).

Menaquinone Biosynthesis Inhibition

In the context of tuberculosis treatment, derivatives of 4-oxo-4-phenylbutanoates have been identified as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This underscores the potential of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in developing novel antibacterial agents targeting specific biosynthetic pathways (Li, Liu, Zhang, Knudson, Li, Lai, Simmerling, Slayden, & Tonge, 2011).

properties

IUPAC Name |

(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXYWYYIPOBAD-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)

![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2854675.png)

![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2854684.png)

![7-methyl-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854685.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2854686.png)